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molecular formula C8H7NO B044811 6-Methylfuro[3,2-c]pyridine CAS No. 117013-82-8

6-Methylfuro[3,2-c]pyridine

Cat. No. B044811
M. Wt: 133.15 g/mol
InChI Key: BXWFPNZMDPPYML-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

To a solution of 4-chloro-6-methylfuro[3,2-c]pyridine (12.98 g, 0.0776 mol) in glacial acetic acid (160 ml) under a nitrogen atmosphere was added zinc powder (7.0 g, 0.107 mol.). This mixture was heated at 110° C. for 2.5 hours and then filtered hot to remove zinc. The acetic acid solution was evaporated and the residue dissolved in water and made strongly basic by addition of sodium hydroxide. The zinc salts were filtered and washed thoroughly with methylene chloride. The aqueous filtrate was extracted with methylene chloride and the combined washings were dried over anhydrous sodium sulfate, filtered through a charcoal pad and the solvent evaporated to give 9.5 g (87% yield) of pure product, mp: 55°-56° C.
Quantity
12.98 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[C:4]([CH3:11])[N:3]=1>C(O)(=O)C.[Zn]>[CH3:11][C:4]1[N:3]=[CH:2][C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
12.98 g
Type
reactant
Smiles
ClC1=NC(=CC2=C1C=CO2)C
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
7 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
to remove zinc
CUSTOM
Type
CUSTOM
Details
The acetic acid solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
ADDITION
Type
ADDITION
Details
made strongly basic by addition of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The zinc salts were filtered
WASH
Type
WASH
Details
washed thoroughly with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined washings were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a charcoal pad
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=N1)C=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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